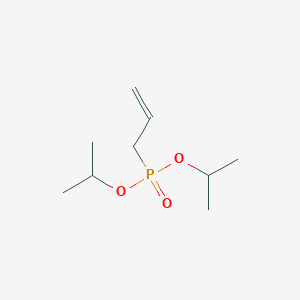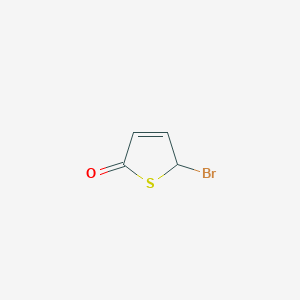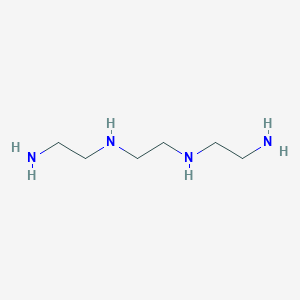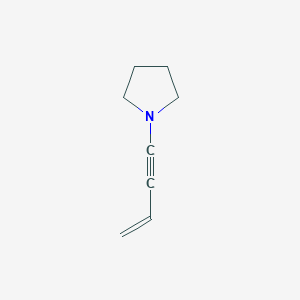
Pyrrolidine, 1-(1-buten-3-ynyl)-
Overview
Description
“Pyrrolidine, 1-(1-buten-3-ynyl)-” is a chemical compound with the formula C8H11N. It has a molecular weight of 121.1796 . The IUPAC Standard InChI is InChI=1S/C8H11N/c1-2-3-6-9-7-4-5-8-9/h1,3,6H,4-5,7-8H2/b6-3+ .
Synthesis Analysis
Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .Molecular Structure Analysis
The molecular structure of “Pyrrolidine, 1-(1-buten-3-ynyl)-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule .Chemical Reactions Analysis
Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . This group of compounds has not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects .Scientific Research Applications
Asymmetric Synthesis of 3-Phenyl-1-Butene : Nickel and palladium complexes with pyrrolidine ligands, including 3,4-bis(phosphanyl)pyrrolidine and 3-(diphenylphosphanyl)pyrrolidine, are used in catalyzing the asymmetric synthesis of 3-phenyl-1-butene. These compounds demonstrate high chemical and optical yields, indicating potential in asymmetric synthesis applications (Nagel & Nedden, 1998).
Synthesis of Pyrrolidines in Medicine and Industry : Pyrrolidines, synthesized through [3+2] cycloaddition reactions, are important in medicine and industry. They are used as dyes and agrochemical substances, showcasing their versatility in different sectors (Żmigrodzka et al., 2022).
Antibacterial, Antifungal, Antimalarial, and Antitubercular Activities : Spiro[pyrrolidin-2,3′-oxindoles], synthesized via 1,3-dipolar cycloaddition, have been tested for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, demonstrating significant potential in these areas (Haddad et al., 2015).
Inhibition of Blood Platelet Aggregation : Pyrrolidine derivatives, including (2-piperidinyl)- and (2-pyrrolidinyl)ethanones and -ethanols, have been identified as inhibitors of ADP-induced aggregation of blood platelets, indicating their potential therapeutic applications in cardiovascular diseases (Grisar et al., 1976).
Synthesis and Analytical Characterization : The analytical characterization of pyrrolidine derivatives, such as N-pyrrolidinyl-3,4-DMA, has been described, contributing to the understanding of the chemical properties and potential applications of these compounds in various fields (Liu et al., 2022).
Antimicrobial and Antifungal Activities : Novel synthesis methods of pyrrolidine derivatives have been explored, with compounds showing promising antimicrobial and antifungal activities. This indicates the potential of pyrrolidine derivatives in developing new antimicrobial agents (Zareef et al., 2008).
properties
IUPAC Name |
1-but-3-en-1-ynylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-3-6-9-7-4-5-8-9/h2H,1,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHBTCFJVVZEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#CN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172960 | |
| Record name | Pyrrolidine, 1-(1-buten-3-ynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19352-85-3 | |
| Record name | Pyrrolidine, 1-(1-buten-3-ynyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019352853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(1-buten-3-ynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



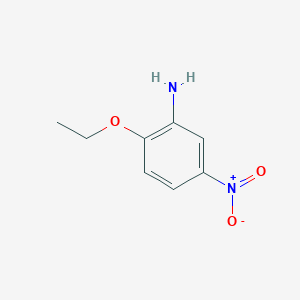
![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)
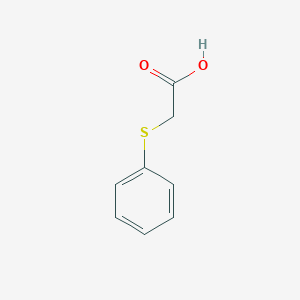

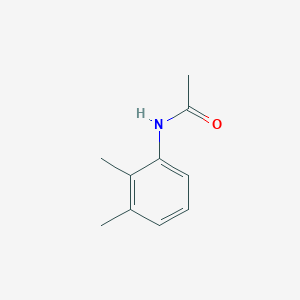



![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)


